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Compound of Interest

Compound Name: 3-Methyl-1H-1,2,4-triazole

Cat. No.: B1296081 Get Quote

This guide provides a detailed overview of the spectroscopic data for 3-Methyl-1H-1,2,4-
triazole, a heterocyclic compound of interest in pharmaceutical and materials science

research. The document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with standardized experimental protocols and a visual workflow

for spectroscopic analysis. This information is intended for researchers, scientists, and

professionals in drug development and chemical analysis.

Chemical Structure and Properties
IUPAC Name: 3-Methyl-1H-1,2,4-triazole

CAS Number: 7170-01-6[1]

Molecular Formula: C₃H₅N₃[1]

Molecular Weight: 83.09 g/mol [1]

Spectroscopic Data
The following sections and tables summarize the key spectroscopic data for 3-Methyl-1H-
1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data provide information about the hydrogen and carbon framework of the

molecule, respectively.

Table 1: ¹H NMR Spectroscopic Data for 3-Methyl-1H-1,2,4-triazole

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.53 Singlet 3H CH₃

8.03 Singlet 1H C5-H

11.52 Singlet 1H N1-H

Data sourced from ChemicalBook.[2]

Table 2: ¹³C NMR Spectroscopic Data for 3-Methyl-1H-1,2,4-triazole

Chemical Shift (δ) ppm Assignment

13.5 CH₃

149.8 C5

156.5 C3

Data sourced from ChemicalBook.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The table below lists the expected characteristic

absorption bands for 1,2,4-triazole derivatives.

Table 3: Characteristic IR Absorption Bands for 1,2,4-Triazole Ring
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3200-3100 N-H Stretching N-H in triazole ring

3097-3032 C-H Stretching C-H (aromatic)

1600-1411 C=N Stretching C=N in triazole ring

1570-1550 N=N Stretching N=N in triazole ring

These are general characteristic peaks for the 1,2,4-triazole core.[3][4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elucidating the

structure.

Table 4: Mass Spectrometry Data for 3-Methyl-1H-1,2,4-triazole

m/z Value Interpretation

83 Molecular Ion [M]⁺

56 [M - HCN]⁺

55 [M - N₂]⁺

The molecular ion peak corresponds to the molecular weight of 3-Methyl-1H-1,2,4-triazole
(83.09 g/mol ). Fragmentation patterns for 1,2,4-triazoles often involve the loss of neutral

molecules like HCN or N₂.[1][3][5]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-1H-1,2,4-triazole in 0.5-

0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
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Ensure the sample is fully dissolved to obtain a homogeneous solution.

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker 400 MHz

instrument.[6]

¹H NMR Acquisition:

Tune and shim the spectrometer to the lock signal of the deuterated solvent.

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio.

Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees,

and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

A larger number of scans is typically required compared to ¹H NMR due to the lower

natural abundance of ¹³C.

Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5

seconds.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts

using the residual solvent signal as an internal standard (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H

and δ 39.52 ppm for ¹³C).[6][7]

IR Spectroscopy Protocol
Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder

and press it into a thin, transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrophotometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups and vibrational modes.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of 3-Methyl-1H-1,2,4-triazole in a suitable

volatile solvent, such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[5]

Data Acquisition (ESI-MS):

Infuse the sample solution into the ESI source at a constant flow rate.

Optimize the ESI source parameters, including capillary voltage, drying gas flow rate, and

fragmentor voltage, to obtain a stable signal and induce fragmentation if desired.[5]

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-

200 amu).

Data Acquisition (EI-MS):
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Introduce the sample (often via a direct insertion probe or GC inlet) into the high-vacuum

source where it is bombarded with a beam of electrons (typically 70 eV).

Acquire the mass spectrum.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. Propose fragmentation pathways consistent with the observed

peaks.

Visualized Workflow: Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Methyl-1H-1,2,4-triazole.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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